molecular formula C22H18FN3O3S B2373906 N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide CAS No. 1207025-95-3

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide

Cat. No.: B2373906
CAS No.: 1207025-95-3
M. Wt: 423.46
InChI Key: ZMHGTNDGWYYZNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis and Imaging

  • A study explored the synthesis of selective ligands for the translocator protein (18 kDa) suitable for positron emission tomography (PET) imaging. One of the compounds in this series included a structure similar to N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide, indicating potential applications in radioligand synthesis and in vivo imaging (Dollé et al., 2008).

Antitumor Activity

  • Research on thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound of interest, revealed potent anticancer activity. These compounds showed effectiveness against various human cancer cell lines, indicating their potential application in cancer treatment (Hafez & El-Gazzar, 2017).

Radioligand for Vasopressin Receptors

  • A similar pyridopyrimidin-4-one derivative was characterized as a radioligand for arginine vasopressin 1B (V1B) receptors, demonstrating high binding affinities and potent antagonistic activity. This suggests possible applications in developing radioligands for receptor imaging in various neurological and endocrinological disorders (Koga et al., 2016).

Antimicrobial Activity

  • Research into thienopyrimidine-linked rhodanine derivatives, structurally related to the compound of interest, showed promising antimicrobial potency. These compounds were effective against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Kerru et al., 2019).

Kinase Inhibition and Tumor Treatment

  • Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related in structure to the compound , identified them as potent and selective Met kinase inhibitors. These compounds showed promise in tumor treatment, indicating potential applications in cancer therapy (Schroeder et al., 2009).

Anti-inflammatory Activity

  • Certain N-(3-chloro-4-flurophenyl) derivatives, structurally similar to the compound of interest, displayed significant anti-inflammatory activity. These findings suggest potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antiproliferative Activity and Molecular Docking Study

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound structurally related to the one , demonstrated marked inhibition against the proliferation of various human cancer cell lines. This suggests potential applications in anticancer drug development (Huang et al., 2020).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-25(16-7-5-15(23)6-8-16)19(27)11-26-13-24-20-18(12-30-21(20)22(26)28)14-3-9-17(29-2)10-4-14/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHGTNDGWYYZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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